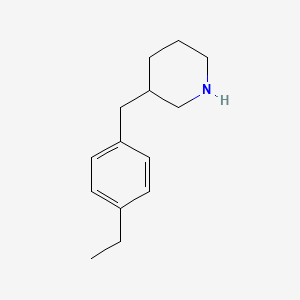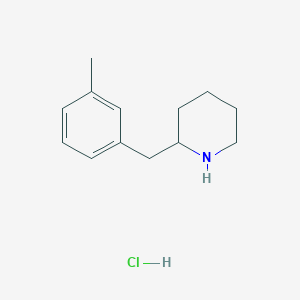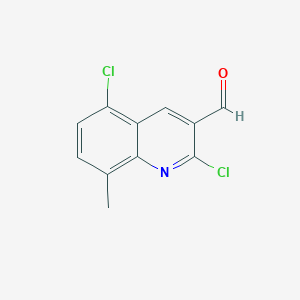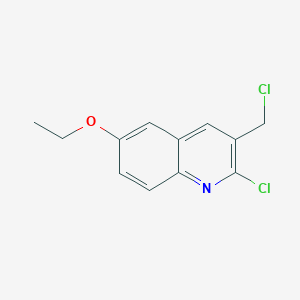![molecular formula C8H18N2 B1369078 Methyl[2-(piperidin-4-yl)ethyl]amine](/img/structure/B1369078.png)
Methyl[2-(piperidin-4-yl)ethyl]amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl[2-(piperidin-4-yl)ethyl]amine is a chemical compound with the molecular formula C8H18N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[2-(piperidin-4-yl)ethyl]amine typically involves the reaction of piperidine with formaldehyde and methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be monitored using techniques such as UV-Visible and FTIR spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl[2-(piperidin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, secondary amines, and various substituted piperidine derivatives .
Applications De Recherche Scientifique
Methyl[2-(piperidin-4-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as an intermediate in the production of pharmaceuticals, including drugs targeting the central nervous system.
Industry: The compound is used in the manufacture of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of Methyl[2-(piperidin-4-yl)ethyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Methylpiperidin-4-yl)ethanamine: Similar in structure but with different functional groups.
N-methyl-2-(4-methylpiperidin-1-yl)ethanamine: Another derivative with a methyl group on the piperidine ring.
Uniqueness
Methyl[2-(piperidin-4-yl)ethyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds and pharmaceuticals .
Propriétés
Formule moléculaire |
C8H18N2 |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
N-methyl-2-piperidin-4-ylethanamine |
InChI |
InChI=1S/C8H18N2/c1-9-5-2-8-3-6-10-7-4-8/h8-10H,2-7H2,1H3 |
Clé InChI |
UEVPXWVZFSQUKS-UHFFFAOYSA-N |
SMILES canonique |
CNCCC1CCNCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















